molecular formula C18H16N8O B2826324 2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one CAS No. 2198510-45-9

2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B2826324
CAS No.: 2198510-45-9
M. Wt: 360.381
InChI Key: GXFRXXQAAVVSNQ-UHFFFAOYSA-N
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Description

This compound features a 2,3-dihydropyridazin-3-one core substituted with a pyridin-4-yl group at position 6 and a purine-linked azetidine moiety at position 2.

Properties

IUPAC Name

2-[[1-(7H-purin-6-yl)azetidin-3-yl]methyl]-6-pyridin-4-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N8O/c27-15-2-1-14(13-3-5-19-6-4-13)24-26(15)9-12-7-25(8-12)18-16-17(21-10-20-16)22-11-23-18/h1-6,10-12H,7-9H2,(H,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXFRXXQAAVVSNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC3=C2NC=N3)CN4C(=O)C=CC(=N4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Notes

  • Limited in vivo data exist for the target compound; most analogs (e.g., BK10146) are early-stage research tools.
  • Synthetic scalability of azetidine-containing compounds remains challenging due to ring strain, as noted in ’s multi-step protocols .
  • The pyridin-4-yl group’s basic nitrogen may improve water solubility compared to hydrophobic substituents in .

Q & A

Basic: What are the critical steps in synthesizing this compound, and how are intermediates characterized?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Heterocyclic coupling : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between azetidine/purine intermediates and pyridinyl/pyridazinone precursors .
  • Azetidine functionalization : Introduction of the purine moiety via nucleophilic substitution under controlled pH (~10) and temperature (100°C) .
  • Purification : Column chromatography or recrystallization to isolate intermediates.
    Characterization :
  • NMR (1H/13C) for structural confirmation of azetidine and pyridazinone moieties.
  • HPLC (>95% purity) and HRMS for mass validation .

Advanced: How can reaction yields be optimized for the palladium-catalyzed coupling step?

Answer:
Key variables to optimize:

  • Catalyst loading : Tetrakis(triphenylphosphine)palladium(0) at 2–5 mol% to balance cost and efficiency .
  • Solvent system : 1,4-Dioxane/water mixtures (4:1 v/v) for solubility and stability of boronic acid intermediates .
  • Base selection : Sodium carbonate (over stronger bases) to minimize side reactions .
  • Reaction monitoring : Use TLC or in-line UV spectroscopy to track progress and terminate reactions at ~80–90% conversion to avoid decomposition .

Basic: Which functional groups are critical for biological activity, and how are they validated?

Answer:
Core pharmacophores include:

  • Purine-6-yl group : Essential for kinase inhibition (e.g., ATP-binding pocket interactions).
  • Pyridin-4-yl moiety : Enhances solubility and π-π stacking .
    Validation :
  • SAR studies : Compare analogs (e.g., pyridin-3-yl vs. pyridin-4-yl substitution) in enzymatic assays .
  • Crystallography : Resolve binding modes via X-ray diffraction of protein-ligand complexes .

Advanced: How to resolve contradictions in SAR data between structural analogs?

Answer:

  • Systematic substitution : Test derivatives with incremental changes (e.g., fluorination at pyridinyl positions) to isolate electronic vs. steric effects .
  • Molecular dynamics (MD) simulations : Model ligand-protein interactions to explain divergent bioactivities .
  • Counter-screening : Evaluate off-target effects using panels of related enzymes (e.g., kinase families) .

Basic: What are recommended storage conditions to ensure compound stability?

Answer:

  • Temperature : Store at –20°C in airtight, light-resistant vials.
  • Solubility : Dissolve in DMSO (10 mM stock) for biological assays; avoid aqueous buffers with pH >8 to prevent hydrolysis .

Advanced: How to design a stability-indicating HPLC method for purity analysis?

Answer:

  • Column : C18 (5 µm, 250 mm × 4.6 mm) with a gradient of 0.1% TFA in water/acetonitrile.
  • Detection : UV at 254 nm (purine/pyridinone absorption).
  • Forced degradation : Stress with heat (60°C), acid (0.1 M HCl), and peroxide (3% H2O2) to validate method robustness .

Basic: What analytical techniques confirm the absence of residual solvents?

Answer:

  • GC-MS : Quantify dioxane or DMF residues (ICH Q3C limits: <380 ppm for dioxane).
  • NMR : Detect solvent protons in the final product .

Advanced: How to troubleshoot low yields in the azetidine-methylation step?

Answer:

  • Reagent stoichiometry : Use 1.2 equivalents of methylating agent (e.g., methyl iodide) to compensate for volatility.
  • Base optimization : Switch from NaHCO3 to DBU for better deprotonation of the azetidine nitrogen .
  • Inert atmosphere : Conduct reactions under N2 to prevent oxidation .

Basic: How to assess compound aggregation in biological assays?

Answer:

  • Dynamic light scattering (DLS) : Measure particle size in assay buffer.
  • Dose-response curves : Test activity at multiple concentrations; non-sigmoidal curves suggest aggregation .

Advanced: What statistical approaches optimize multi-step synthesis workflows?

Answer:

  • Design of Experiments (DoE) : Apply factorial designs to screen variables (e.g., temperature, catalyst, solvent).
  • Response surface methodology (RSM) : Model interactions between parameters (e.g., pH and reaction time) .

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